molecular formula C10H6ClNO2 B044391 6-Chloroquinoline-3-carboxylic acid CAS No. 118791-14-3

6-Chloroquinoline-3-carboxylic acid

Cat. No. B044391
M. Wt: 207.61 g/mol
InChI Key: UYQIRJWFRMCAID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroquinoline derivatives, including those similar to 6-chloroquinoline-3-carboxylic acid, involves novel procedures that may include steps like the synthesis of an amino intermediate followed by halogenation through reactions like the Sandmeyer reaction. Such processes have been utilized to obtain chloro and bromo-quinoline carboxylic acids in good yields (Raveglia et al., 1997). Other methods involve the Friedländer condensation reaction and subsequent reactions with various aldehydes to produce quinoline carboxylic acid derivatives (Gao et al., 2011).

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives can be complex, with various substituents influencing their chemical behavior and interactions. X-ray diffraction studies and other spectral analyses like IR, MS, and NMR are commonly used to establish the structure of these compounds (Al-huniti et al., 2007).

Chemical Reactions and Properties

Chloroquinoline compounds can undergo a variety of chemical reactions, including coupling reactions, lactamization, and reactions with amines, leading to a wide range of derivatives with potential biological activities. These reactions are often catalyzed by specific reagents or conditions, such as niobium pentachloride or PPA-catalyzed thermal lactamization (El-Abadelah et al., 2007), (Nery et al., 2003).

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline motifs have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • They have been used in the development of drugs with a wide range of medicinal properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Antibacterial and Antioxidant Studies

    • A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized and evaluated for their antibacterial and antioxidant activities .
    • The methods of application involved the utilization of Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
    • The results showed that seven of the synthetic compounds possess good antibacterial activity compared to ciprofloxacin, which was used as a positive control in the experiment .
    • In addition, the radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
  • Antimicrobial Drugs

    • Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Antiviral Agents

    • Quinoline derivatives have been found to exhibit antiviral properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Anticancer Agents

    • Quinoline derivatives have been found to exhibit anticancer properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Antihypertensive Agents

    • Quinoline derivatives have been found to exhibit antihypertensive properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase (RTK) Inhibitory

    • Quinoline derivatives have been found to exhibit inhibitory properties against PDGF RTK .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Anti-Human Immunodeficiency Virus (HIV) Agents

    • Quinoline derivatives have been found to exhibit anti-HIV properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Anti-Inflammatory Agents

    • Quinoline derivatives have been found to exhibit anti-inflammatory properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Antidepressant Agents

    • Quinoline derivatives have been found to exhibit antidepressant properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Anticonvulsant Agents

    • Quinoline derivatives have been found to exhibit anticonvulsant properties .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
  • Food, Catalysts, Dyes, Materials, Refineries, Electronics

    • Quinoline derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc .
    • The methods of application involve various synthetic approaches to create numerous derivatives of the bioactive quinolines .
    • The results of these applications have shown that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Safety And Hazards

The safety information available indicates that 6-Chloroquinoline-3-carboxylic acid has a hazard classification of Acute Tox. 4 Oral . This suggests that it may be harmful if swallowed .

properties

IUPAC Name

6-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIRJWFRMCAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557846
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinoline-3-carboxylic acid

CAS RN

118791-14-3
Record name 6-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 118791-14-3
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Synthesis routes and methods

Procedure details

Ethyl 6-chloroquinoline-3-carboxylate (0.19 g, 0.81 mmol) was saponified by treatment with dioxane (10 ml) and 10% aqueous sodium hydroxide (10 ml) at reflux for 3 hours. The dioxane was removed under vacuo; the aqueous solution remaining was acidified with HCl. The precipitated product was collected and washed with water to isolate 6-chloroquinoline-3-carboxylic acid as an off-white solid (0.14 g, 0.67 mmol). 1H NMR [(CD3OD), 300 MHz]: δ 9.35 (s, 1H), 8.95 (s, 1H), 8.17 (s, 1H), 8.1 (d, 2H), 7.87 (d, 1H).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Li, Y Wang, H Zou - Molecular Diversity, 2017 - Springer
In this work, a facile and general three-step one-pot synthesis of structurally new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives has been achieved from easily …
Number of citations: 5 link.springer.com
W Gao, X Fu, Y Li, D Wang, Y Zhao - Chinese Journal of Organic …, 2016 - sioc-journal.cn
A facile synthesis of 2-(benzo (naphtho) furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives (3a~ p) has been described, involving ultrasound-assisted three-step one-pot …
Number of citations: 1 sioc-journal.cn
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
DS Tarbell - Journal of the American Chemical Society, 1946 - ACS Publications
3-Phenyl-4, 7-dichloroquinoline, VIII.—This was prepared by the same method as was IV. From 175 g. of crude VII, 190.5 g. of crude VIII was obtained. One recrystallization from alcohol …
Number of citations: 18 pubs.acs.org
H Venkatesan, FM Hocutt, TK Jones… - The Journal of …, 2010 - ACS Publications
… Synthesis of 6-Chloroquinoline-3-carboxylic Acid Methyl Ester from 2-Amino-5-… General Procedure for Acid-Catalyzed Cyclization: 6-Chloroquinoline-3-carboxylic Acid Ethyl Ester (Table …
Number of citations: 58 pubs.acs.org
YM Fang, RR Zhang, ZH Shen, CX Tan… - Letters in Drug …, 2018 - ingentaconnect.com
Background: A series of new 6-(tert-butyl)-8-chloro-2,3-dimethyl quinoline derivatives were designed and synthesized. Results: The primarily antifungal assay results indicated that all of …
Number of citations: 22 www.ingentaconnect.com
高文涛, 符鑫博, 李阳, 王东方, 赵雅楠 - 有机化学, 2016 - sioc-journal.cn
… Abstract A facile synthesis of 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives (3a~p) has been described, involving ultrasound-assisted three-step one-pot …
Number of citations: 4 sioc-journal.cn

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